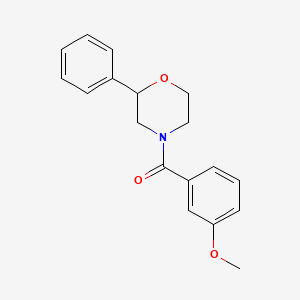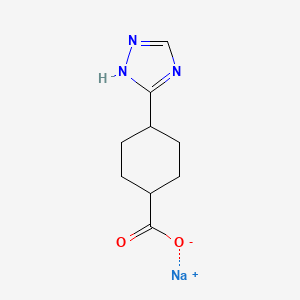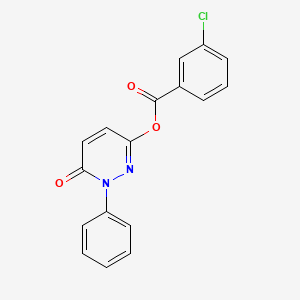
(3-Methoxyphenyl)(2-phenylmorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "(3-Methoxyphenyl)(2-phenylmorpholino)methanone" often involves multi-step chemical reactions including acylation, Grignard reactions, and specific functional group transformations. For example, Jones et al. (1979) described the synthesis of a complex compound through acylation and a Grignard reaction, highlighting the intricate steps involved in producing such molecules (Jones et al., 1979).
Molecular Structure Analysis
The molecular structure of compounds in this category is frequently determined using techniques like X-ray crystallography. For instance, Xin-mou (2009) reported on the synthesis and crystal structure determination of a related compound, providing insights into its molecular configuration and the spatial arrangement of its atoms (Kuang Xin-mou, 2009).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including polymerization inhibition and apoptosis induction in cancer cells, as evidenced by the work of Magalhães et al. (2013) on a structurally related compound. This research showed how these molecules could bind to specific sites on tubulin, affecting cell cycle arrest and inducing apoptosis in tumor cells (Magalhães et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including their solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. However, specific data on "(3-Methoxyphenyl)(2-phenylmorpholino)methanone" would require detailed experimental analysis.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability under various conditions, and interaction with biological molecules, are essential for applications in drug development and materials science. For instance, Chaudhari (2012) discussed the antimicrobial activity of a compound with a similar methanone structure, indicating the potential biological relevance of these molecules (Chaudhari, 2012).
Applications De Recherche Scientifique
Anti-Cancer Properties
One study examines a compound in the phenstatin family, highlighting its mechanisms in inducing cytotoxicity in tumor cell lines. It demonstrates significant cytotoxicity across different tumor cell lines, with mechanisms including cell cycle arrest in the G2/M phase, induction of apoptosis, and inhibition of tubulin polymerization. This suggests potential therapeutic applications in cancer treatment due to its promising anticancer activities (H. I. F. Magalhães et al., 2013).
Synthesis and Antioxidant Properties
Another research focus is on the synthesis of derivatives and their antioxidant activities. A study synthesized (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, exploring their in vitro antioxidant capabilities. These compounds showed promising antioxidant power, with significant radical scavenging activities, suggesting potential for use due to their antioxidant properties (Yasin Çetinkaya et al., 2012).
Antimitotic and Vascular Disrupting Agents
Research on 2-Hydroxy-3,4,5-trimethoxybenzophenones highlights their antiproliferative activity against cancer cells and their potential as vascular-disrupting agents. These compounds, particularly those exhibiting significant activity in tubulin affinity assays, demonstrate potential as both antimitotic and vascular disrupting agents, suggesting a valuable approach for cancer therapy (Chih-Yi Chang et al., 2014).
Orientations Futures
: Namera, A., Kawamura, M., Nakamoto, A., Saito, T., & Nagao, M. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 175–194. Link : Namera, A., Kawamura, M., Nakamoto, A., Saito, T., & Nagao, M. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 175–194. Link
Propriétés
IUPAC Name |
(3-methoxyphenyl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-16-9-5-8-15(12-16)18(20)19-10-11-22-17(13-19)14-6-3-2-4-7-14/h2-9,12,17H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWXTKGMKJOBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl)(2-phenylmorpholino)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2494629.png)
![4-(3-{1-[(Oxan-4-yl)carbamoyl]piperidin-4-yl}-2,5-dioxoimidazolidin-1-yl)benzoic acid](/img/structure/B2494631.png)
![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2494632.png)


![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide](/img/structure/B2494636.png)
![4-chloro-N-(1-{4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2494639.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2494642.png)
![N-[(3,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2494644.png)

![2-(2,4-dichlorophenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2494646.png)

![N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B2494648.png)
![2,8-Dichloro-6,12-bis(2-chlorophenyl)benzo[c][1,5]benzodiazocine](/img/structure/B2494649.png)